molecular formula C11H7FN2O B15335708 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B15335708
M. Wt: 202.18 g/mol
InChI Key: WZHCJEUSZAXKSO-UHFFFAOYSA-N
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Description

8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a fluorinated indole derivative known for its potential biological and pharmaceutical applications. This compound features a pyridoindole core, which is a significant structural motif in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one and a suitable fluorinating agent.

  • Fluorination Reaction: The fluorination step is crucial and can be achieved using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂

  • Reduction: LiAlH₄, NaBH₄, H₂

  • Substitution: Alkyl halides, amines, polar aprotic solvents

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted indoles or pyridines

Scientific Research Applications

8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is compared with other similar compounds to highlight its uniqueness:

  • Setipiprant (2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid): A potent CRTH2 antagonist used in the treatment of allergic conditions[_{{{CITATION{{{_3{Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido4,3 ....

  • 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one: A related compound without the fluorine atom, used in various biological studies.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

8-fluoro-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H7FN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-5,14H,(H,13,15)

InChI Key

WZHCJEUSZAXKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC3=C2C=CNC3=O

Origin of Product

United States

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